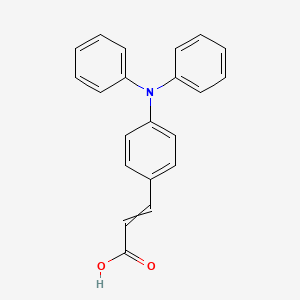
4-(Diphenylamino)cinnamic acid
概要
説明
4-(Diphenylamino)cinnamic acid is an organic compound belonging to the cinnamic acid derivatives family It features a cinnamic acid backbone with a diphenylamino group attached to the para position of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: 4-(Diphenylamino)cinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where an aromatic aldehyde reacts with an aliphatic carboxylic acid in the presence of a base, such as sodium or potassium salts of the carboxylic acids . Another method is the Knoevenagel-Doebner condensation, which involves the reaction of an aromatic aldehyde with malonic acid in the presence of a base .
Industrial Production Methods: Industrial production of cinnamic acid derivatives, including this compound, often employs large-scale Perkin or Knoevenagel-Doebner reactions due to their efficiency and high yields. These methods are optimized for industrial conditions, ensuring consistent quality and scalability .
化学反応の分析
Types of Reactions: 4-(Diphenylamino)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the cinnamic acid moiety to corresponding carboxylic acids or other oxidized products.
Reduction: The reduction of the double bond in the cinnamic acid backbone can lead to the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives .
科学的研究の応用
4-(Diphenylamino)cinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
作用機序
The mechanism of action of 4-(Diphenylamino)cinnamic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.
類似化合物との比較
4-(Diphenylamino)cinnamic acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic Acid: The parent compound, which lacks the diphenylamino group, has similar but less potent biological activities.
4-Chlorocinnamic Acid: This derivative has a chlorine atom instead of the diphenylamino group, resulting in different chemical reactivity and biological effects.
3,4-(Methylenedioxy)cinnamic Acid: This compound features a methylenedioxy group, which enhances its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its diphenylamino group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
25069-29-8 |
|---|---|
分子式 |
C21H17NO2 |
分子量 |
315.4 g/mol |
IUPAC名 |
(E)-3-[4-(N-phenylanilino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C21H17NO2/c23-21(24)16-13-17-11-14-20(15-12-17)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16H,(H,23,24)/b16-13+ |
InChIキー |
TUXUJVDBDXGHMS-DTQAZKPQSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)O |
異性体SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C(=O)O |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)O |
Key on ui other cas no. |
25069-29-8 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














